Silver difluoroacetate

Description

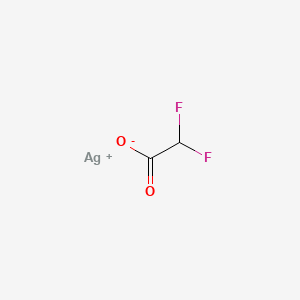

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

383-88-0 |

|---|---|

Molecular Formula |

C2HAgF2O2 |

Molecular Weight |

202.89 g/mol |

IUPAC Name |

silver;2,2-difluoroacetate |

InChI |

InChI=1S/C2H2F2O2.Ag/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

InChI Key |

TXZRZVPDNWCKTC-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])(F)F.[Ag+] |

Related CAS |

381-73-7 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development

Advanced Synthesis of Silver Difluoroacetate (B1230586)

The synthesis of silver difluoroacetate (Ag(OOCCHF₂)) is foundational to its various applications. The primary goal is to produce a compound with high purity and controlled physical properties, which necessitates optimized reaction and crystallization conditions.

Optimized Exchange Reactions for High Purity Material

High-purity this compound is typically synthesized through an exchange reaction. The most common methods involve the reaction of a silver salt with difluoroacetic acid or its salt. mdpi.comontosight.ai Key strategies to optimize purity include:

Neutralization Reaction: The direct neutralization of silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃) with difluoroacetic acid in an aqueous alcohol solution is a common route. This method is advantageous as the byproducts are water or water and carbon dioxide, which are easily removed. mdpi.com

Metathesis Reaction: An alternative is the reaction between silver nitrate (B79036) (AgNO₃) and a sodium or potassium salt of difluoroacetic acid in an aqueous solution. nih.govacs.org The resulting this compound precipitates from the solution.

To achieve high purity, several factors must be meticulously controlled:

Stoichiometry: Precise control of the reactant ratios is crucial to prevent unreacted starting materials from contaminating the final product.

Solvent Selection: The choice of solvent (e.g., water, ethanol, or mixtures) affects the solubility of reactants and products, influencing reaction rate and product purity. acs.orgwechemglobal.com

Temperature and pH: Optimizing the reaction temperature and pH can maximize the yield and minimize the formation of impurities or side products, such as silver oxide. nih.gov

Purification: After precipitation, the product is typically washed with deionized water and a non-reactive organic solvent (like acetone (B3395972) or ether) to remove any soluble impurities before being dried under a vacuum.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Silver Source | Silver(I) Oxide (Ag₂O) or Silver Nitrate (AgNO₃) | Provides the silver cation for the salt formation. | mdpi.comnih.gov |

| Acid/Salt Source | Difluoroacetic Acid or Sodium Difluoroacetate | Provides the difluoroacetate anion. | mdpi.com |

| Solvent | Aqueous alcohol or deionized water | Facilitates the reaction and precipitation of the product. | mdpi.comacs.org |

| Post-Reaction Washing | Deionized water, followed by acetone or ether | Removes residual reactants and soluble impurities. | nih.gov |

| Drying | Vacuum oven at controlled temperature | Removes residual solvents without decomposing the product. |

Strategies for Controlled Crystallization and Morphology

The crystal structure and morphology of this compound are critical for its performance, especially as a precursor for deposition. Controlled crystallization aims to produce crystals of a specific size, shape, and phase. Research on a hydrated form, [Ag₃(CHF₂COO)₃(H₂O)₂], revealed an orthorhombic crystal system. researchgate.net

Key strategies for controlling crystallization include:

Cooling Rate: In crystallization from a solution, a slow and controlled cooling rate allows for the growth of larger, more well-defined crystals, whereas rapid cooling (quenching) tends to produce smaller, less ordered particles. nih.gov

Temperature Cycling: Periodically raising and lowering the temperature of the slurry during crystallization can help to dissolve smaller, less stable crystals and promote the growth of larger, more uniform ones, narrowing the particle size distribution.

| Compound | Crystal System | Space Group | Cell Parameters (Å) | Melting Point (K) | Decomposition Range (K) | Reference |

|---|---|---|---|---|---|---|

| [Ag₃(CHF₂COO)₃(H₂O)₂] | Orthorhombic | Cmca | a = 13.809, b = 15.975, c = 12.244 | 488 | 493–548 | researchgate.net |

Precursors for Specialized Deposition Techniques

This compound and related compounds are investigated as precursors for depositing silver-containing thin films, which are essential in microelectronics. The suitability of a precursor depends on its volatility, thermal stability, and decomposition pathway. mdpi.combohrium.com

Synthesis for Chemical Vapor Deposition (CVD) Applications

For a compound to be an effective CVD precursor, it must be sufficiently volatile to be transported in the gas phase and then decompose cleanly on a heated substrate to deposit the desired material. bohrium.comresearchgate.net Silver carboxylates, including fluorinated versions like this compound, are a class of compounds explored for this purpose. mdpi.compwr.edu.pl

Challenges and strategies for using silver carboxylates in CVD include:

Volatility: Simple silver carboxylates often have low volatility due to their polymeric structures. mdpi.comresearchgate.net Fluorination of the carboxylate ligand, as in this compound, can increase volatility.

Adduct Formation: A common strategy to enhance volatility and stability is to form adducts with neutral ligands, such as tertiary phosphines (e.g., PMe₃, PEt₃) or amines. pwr.edu.pl These adducts break up the polymeric structure of the silver carboxylate, leading to more volatile monomeric or dimeric species. For example, complexes like [Ag(O₂CRF)(PR'₃)] have been successfully used as CVD precursors. pwr.edu.pl

Thermal Stability: The precursor must be stable enough to vaporize without premature decomposition but decompose at a desirable temperature on the substrate. The thermal decomposition of this compound occurs between 493–548 K (220–275 °C), resulting in the formation of metallic silver. researchgate.net

Tailored Precursor Design for Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions, imposing even stricter requirements on precursors than CVD. bohrium.comsigmaaldrich.com An ideal ALD precursor must have high reactivity with a co-reactant on the substrate surface, sufficient thermal stability within the ALD temperature window, and produce volatile byproducts. bohrium.com

While silver ALD is less mature than that for other metals, silver carboxylates have been investigated as potential precursors. sigmaaldrich.com

Precursor Requirements: The development of silver ALD precursors is challenging due to the difficulty in balancing thermal stability and reactivity. bohrium.comsigmaaldrich.com The first successful silver ALD process reported in 2007 used a phosphine-supported silver(I) carboxylate, highlighting the importance of ligand modification. sigmaaldrich.com

Tailoring this compound: Unmodified this compound is likely unsuitable for ALD due to its polymeric nature and potentially non-ideal decomposition behavior. To tailor it for ALD, one could:

Form Adducts: Similar to CVD, forming adducts with neutral ligands (phosphines, amines) can create monomeric, more volatile, and reactive species. google.com

Select Co-reactants: The choice of a co-reactant (e.g., hydrogen plasma, reactive amines) is critical for achieving the self-limiting surface reactions required for ALD. For other silver precursors, hydrogen plasma has been used as the reducing agent. sigmaaldrich.com

Optimize Ligand Structure: The fluorinated nature of the difluoroacetate ligand is beneficial for volatility. Further modifications to the ligand structure could be explored to fine-tune the precursor's thermal properties and reactivity for the specific ALD process window.

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ag(OOCCHF₂) or C₂HAgF₂O₂ |

| Difluoroacetic Acid | CHF₂COOH |

| Silver(I) Oxide | Ag₂O |

| Silver(I) Carbonate | Ag₂CO₃ |

| Silver Nitrate | AgNO₃ |

| Acetone | C₃H₆O |

| Ether (Diethyl ether) | (C₂H₅)₂O |

| Ethanol | C₂H₅OH |

| Triethylphosphine | P(C₂H₅)₃ or PEt₃ |

| Trimethylphosphine | P(CH₃)₃ or PMe₃ |

Structural Characterization and Computational Insights

Crystallographic and Spectroscopic Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the exact atomic arrangement within a crystalline solid. Studies on a hydrated form of silver difluoroacetate (B1230586) have revealed significant details about its molecular architecture.

A reported crystal structure of a silver difluoroacetate hydrate, [Ag₃(CHF₂COO)₃(H₂O)₂], demonstrates a complex oligomeric arrangement. The analysis showed that its crystals belong to the orthorhombic system with the space group Cmca. The unit cell parameters were determined to be a = 13.809(4) Å, b = 15.975(2) Å, and c = 12.244(2) Å, with Z = 8 formula units per unit cell. This technique provides unequivocal evidence of the bonding and coordination environment of the silver atoms and the difluoroacetate ligands in the crystalline state.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a (Å) | 13.809(4) |

| b (Å) | 15.975(2) |

| c (Å) | 12.244(2) |

| Z | 8 |

Powder X-ray diffraction (PXRD) is an essential analytical technique used to characterize the crystalline nature of bulk materials. It provides information on phase purity, crystal structure, and crystallite size. For a synthesized compound like this compound, PXRD is used to confirm that the bulk material corresponds to the single-crystal structure and to identify any potential crystalline impurities. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. While specific, detailed PXRD patterns for pure this compound are not extensively published, the technique remains the standard for assessing the bulk purity and phase identity of this and other microcrystalline solids.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and symmetry. americanlaboratory.comnih.gov For this compound, these techniques provide insight into the coordination of the difluoroacetate ligand to the silver(I) ion.

Key vibrational modes are expected for the difluoroacetate ligand. The carboxylate group (COO⁻) has characteristic symmetric and asymmetric stretching vibrations. The positions of these bands are diagnostic of the coordination mode (e.g., monodentate, bidentate bridging). Furthermore, vibrations associated with the difluoromethyl group (CHF₂), including C-H and C-F stretching and bending modes, will be present in the spectra. The interaction of the carboxylate's oxygen atoms with the silver ion typically influences the vibrational frequencies of the COO⁻ group compared to the free difluoroacetate anion. acs.org

| Functional Group | Vibrational Mode | Expected Spectral Region (cm⁻¹) |

|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | ~1560 - 1650 |

| Symmetric Stretch (νₛ) | ~1400 - 1450 | |

| Difluoromethyl (CHF₂) | C-H Stretch | ~2900 - 3000 |

| C-F Stretches | ~1000 - 1200 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons to higher energy levels. msu.edushu.ac.uk This technique can provide information about the electronic structure of transition metal complexes.

Silver(I) has a closed-shell d¹⁰ electron configuration. Consequently, d-d electronic transitions, which are common in many transition metal complexes and often occur in the visible region, are not possible. Any electronic absorption bands for this compound are therefore expected to occur in the ultraviolet region. These absorptions would likely arise from either intra-ligand transitions within the difluoroacetate moiety or from ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to an empty orbital on the silver ion. The energy and intensity of these bands are dependent on the specific coordination environment of the silver(I) center.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.orglibretexts.org As silver(I) has a d¹⁰ electronic configuration, all its electrons are paired, rendering it diamagnetic. Therefore, pure, stoichiometric silver(I) difluoroacetate is EPR silent and will not produce a spectrum.

The utility of EPR in the context of this compound would be to detect the presence of paramagnetic impurities or degradation products. For instance, if the compound were subjected to ionizing radiation or certain chemical reactions, Ag(I) could be reduced to Ag(0) or oxidized to Ag(II), both of which are paramagnetic and would be detectable by EPR. icm.edu.plaip.org Thus, while not a tool for characterizing the Ag(I) species itself, EPR serves as a highly sensitive method for identifying paramagnetic silver centers that may be present.

Mass Spectrometric Investigations of Gas-Phase Behavior

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns. When applied to coordination compounds like this compound, it can offer insights into their stability and behavior in the gas phase.

Research indicates that under thermal conditions within a mass spectrometer, this compound exhibits complex behavior. At elevated temperatures (e.g., 521 K), it has been observed that two processes occur concurrently: evaporation of the intact molecule and thermal decomposition. This suggests that the compound has limited thermal stability in the gas phase, with fragmentation competing with simple volatilization. The resulting mass spectra would likely show ions corresponding to the parent molecule as well as fragments resulting from its decomposition, potentially including the loss of ligands or the formation of silver clusters.

High-Temperature Mass Spectrometry of Thermal Decomposition Processes

High-temperature mass spectrometry is a crucial technique for investigating the thermal decomposition of metal carboxylates like this compound. While specific studies on this compound are not extensively documented, the thermal behavior of analogous compounds such as silver acetate (B1210297) provides a predictive framework. The decomposition of silver acetate, when studied under non-isothermal conditions, reveals a multi-step process. semanticscholar.orgresearchgate.net It is anticipated that this compound would similarly decompose to metallic silver, with the release of gaseous products.

The process typically involves the breaking of the silver-oxygen bond and the subsequent fragmentation of the difluoroacetate ligand. The expected primary decomposition products would be metallic silver (Ag), carbon dioxide (CO₂), and difluorocarbene (CF₂), which may further react or polymerize. The decomposition temperature and the nature of the intermediates can be precisely monitored by analyzing the mass-to-charge ratio of the evolved gaseous species as a function of temperature.

Table 1: Expected Gaseous Products in the Thermal Decomposition of this compound

| Gaseous Species | Chemical Formula | Expected m/z Ratio |

|---|---|---|

| Carbon Dioxide | CO₂ | 44 |

| Difluorocarbene | CF₂ | 50 |

| Carbon Monoxide | CO | 28 |

Note: The formation of CO and C₂F₄ would result from secondary reactions of the initial decomposition products.

Electron Impact Mass Spectrometry for Dimer and Fragment Ion Analysis

Electron impact (EI) mass spectrometry is a powerful tool for determining the structure of volatile and semi-volatile compounds. For silver carboxylates, EI-MS can provide insights into their tendency to form dimeric structures in the gas phase. researchgate.net It is plausible that this compound exists as a dimer, [Ag(O₂CCHF₂)]₂, bridged by two carboxylate ligands.

Upon electron impact, the molecular ion of the dimer would be formed, which would then undergo fragmentation. The fragmentation pattern can reveal information about the bonding and stability of the complex. Common fragmentation pathways for such compounds include the loss of a carboxylate ligand, elimination of CO₂, and cleavage of the C-F and C-H bonds. orgchemboulder.com

Table 2: Plausible Fragment Ions of this compound Dimer in EI-MS

| Fragment Ion | Proposed Structure | Expected m/z Ratio |

|---|---|---|

| [Ag₂(O₂CCHF₂)]⁺ | Molecular ion of the dimer | 422 |

| [Ag(O₂CCHF₂)]⁺ | Monomer ion | 211 |

| [Ag₂]⁺ | Silver cluster ion | 216 |

| [Ag]⁺ | Silver ion | 107/109 |

| [CHF₂]⁺ | Difluoromethyl cation | 51 |

Quadrupole Ion Trap Mass Spectrometry for Reaction Mechanism Intermediates

Quadrupole ion trap (QIT) mass spectrometry is particularly adept at trapping and analyzing reactive intermediates, making it an invaluable tool for mechanistic studies. purdue.eduresearchgate.net While specific applications to this compound are not widely reported, the technique's capabilities allow for the isolation and characterization of short-lived species that may be formed during its synthesis or decomposition.

For instance, in solution-phase reactions, QIT-MS could be employed to detect and structurally characterize intermediates involved in the formation of this compound from a silver salt and difluoroacetic acid. By performing tandem mass spectrometry (MS/MS) experiments within the ion trap, it is possible to induce fragmentation of these trapped intermediates and gain further structural information.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide a molecular-level understanding of the properties and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Equilibrium Geometries and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the geometric and electronic structures of metal complexes with a good balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT calculations can be used to determine the optimized geometry of both the monomeric and dimeric forms. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from spectroscopic techniques.

Furthermore, DFT can provide insights into the electronic structure, including the nature of the silver-oxygen bond, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgd-nb.info This information is crucial for understanding the compound's reactivity and optical properties.

Table 3: Hypothetical DFT-Calculated Parameters for Monomeric this compound

| Parameter | Calculated Value |

|---|---|

| Ag-O Bond Length | ~2.2 Å |

| O-C-O Bond Angle | ~125° |

| C-F Bond Length | ~1.35 Å |

Note: These are estimated values based on typical DFT calculations for similar silver carboxylates.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For more accurate predictions of energetic and spectroscopic properties, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. researchgate.net While computationally more demanding than DFT, these methods can provide benchmark data for bond dissociation energies, reaction enthalpies, and activation barriers for decomposition pathways.

These high-accuracy calculations are also invaluable for predicting spectroscopic properties, such as vibrational frequencies and electronic excitation energies, with high precision. This allows for a more definitive assignment of experimental spectra.

Potential Energy Surface Mapping for Conformational Dynamics and Reaction Pathways

Potential energy surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By mapping the PES, it is possible to identify stable conformers, transition states, and reaction pathways. For this compound, PES mapping can be used to investigate the conformational flexibility of the difluoroacetate ligand and the dynamics of its interaction with the silver atom.

Furthermore, mapping the PES for the thermal decomposition process can elucidate the detailed mechanism, including the identification of transition states and the calculation of activation energies for different decomposition channels. umass.edu This provides a theoretical foundation for understanding the experimentally observed thermal behavior.

Analysis of Noncovalent Interactions (NCI), Atoms in Molecules (AIM), and Electron Localization Function (ELF)

The nature of chemical bonds and noncovalent interactions within this compound can be elucidated using various computational chemistry tools that analyze the electron density and its derivatives. These methods provide a deeper understanding of the bonding beyond simple Lewis structures.

Noncovalent Interactions (NCI) Analysis:

NCI analysis is a powerful tool for identifying and visualizing noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org In the context of this compound, which likely forms dimers or coordination polymers in the solid state, NCI plots would be instrumental in characterizing the interactions between monomer units.

An NCI plot would reveal regions of weak interactions. For instance, in a dimeric structure, there could be weak interactions between the silver atoms (argentophilic interactions), between the fluorine atoms of the difluoroacetate ligands, or between the oxygen atoms and other parts of adjacent molecules. The NCI visualization would show these interactions as broad, low-density isosurfaces. The sign of the second eigenvalue (λ₂) of the electron density Hessian, when mapped onto this isosurface, can distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

Atoms in Molecules (AIM) Theory:

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.netpitt.edu This analysis allows for a rigorous definition of atoms in a molecule and the characterization of the chemical bonds between them. For this compound, an AIM analysis would be used to characterize the Ag-O bonds.

Key to the AIM analysis is the concept of the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide quantitative information about the nature of the bond.

Electron Density (ρ(r)) at the BCP: A higher value of ρ(r) is indicative of a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, metallic bonds, or van der Waals interactions, where electron density is depleted in the internuclear region.

For the Ag-O bonds in this compound, one would expect a relatively low ρ(r) and a positive ∇²ρ(r), suggesting a bond with significant ionic character, which is typical for metal-carboxylate interactions. jussieu.fr

A hypothetical AIM analysis for an Ag-O bond in this compound is summarized in the table below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

| Ag-O | ~0.05 | > 0 | Predominantly Ionic |

This table presents expected values based on typical metal-carboxylate interactions. jussieu.fr Precise values would require specific calculations.

Electron Localization Function (ELF):

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron. jussieu.fr It provides a visual representation of electron localization in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs.

In this compound, an ELF analysis would show basins of high electron localization corresponding to the C-C, C-H, C-F, and C=O bonds within the difluoroacetate ligand. The region of the Ag-O bond would be characterized by a low ELF value, which is consistent with the predominantly ionic nature of the bond as suggested by AIM theory. researchgate.net The ELF isosurfaces would clearly distinguish the covalent framework of the ligand from the ionic interaction with the silver cation. Furthermore, ELF analysis can help to visualize the lone pairs on the oxygen and fluorine atoms.

Reactivity and Mechanistic Investigations in Catalysis

Silver-Mediated Decarboxylative Processes

Silver difluoroacetate (B1230586) serves as a precursor for the generation of difluoromethyl and difluoromethylene radicals through decarboxylation. This process is typically initiated by an oxidant and catalyzed by a silver(I) salt. The resulting radicals are valuable intermediates for the introduction of the difluoromethyl (-CF2H) and difluoromethylene (=CF2) moieties into organic molecules.

The silver-catalyzed decarboxylation of difluoroacetic acid and its derivatives, such as silver difluoroacetate, is a key method for producing aryldifluoromethyl radicals. nih.gov These radicals have been shown to possess a slightly electron-rich character compared to the trifluoromethyl radical. nih.gov This property influences their reactivity, particularly in addition reactions to electron-deficient double bonds. The generation of these radicals under silver-catalyzed conditions provides a convenient alternative to methods that require more expensive photocatalysts. nih.gov

A mild and efficient method for silver(I)-catalyzed oxidative decarboxylative gem-difluoromethylenation has been developed. rsc.org This process involves the generation of a difluoromethylene radical, which can then participate in subsequent reactions. rsc.org

The formation of radicals from this compound is believed to proceed through a single-electron transfer (SET) mechanism. researchgate.netunipv.itresearchgate.net In this pathway, a silver(I) species is oxidized to a higher oxidation state, which then facilitates the decarboxylation of the difluoroacetate to generate the corresponding radical. The ability of silver(I) to act as a SET reagent is a key feature of its utility in radical chemistry. researchgate.netunipv.it Detailed mechanistic studies, in some cases, provide strong support for a SET-based reaction manifold. researchgate.net

The general mechanism for silver-catalyzed decarboxylation often involves the oxidation of Ag(I) to Ag(II) by a persulfate, which then abstracts an electron from the carboxylate, leading to decarboxylation and radical formation. nih.gov

The catalytic cycle in these transformations is thought to involve the redox couple of Ag(I)/Ag(II). nih.govacs.org Initially, Ag(I) is oxidized to Ag(II) by an external oxidant, such as potassium persulfate (K₂S₂O₈). nih.govacs.org The resulting Ag(II) species is a powerful oxidant that can facilitate the decarboxylation of the difluoroacetate. nih.govacs.org This process regenerates Ag(I), allowing it to re-enter the catalytic cycle. Spectroscopic and kinetic studies have provided evidence for the involvement of Ag(II) as the key intermediate oxidant in similar decarboxylative fluorination reactions. acs.org

The activation process for Ag(I)-catalyzed oxidative decarboxylation with persulfate is largely associated with the formation of Ag(II) species. nih.gov This Ag(I)/Ag(II) cycle is a common feature in silver-catalyzed radical reactions. unipv.it

The efficiency and selectivity of radical generation from this compound are significantly influenced by the reaction conditions and the presence of additives. The choice of oxidant is critical, with persulfate salts like K₂S₂O₈ being commonly employed. nih.govacs.org The solvent system also plays a crucial role; for instance, a mixture of acetonitrile (B52724) and water is often used. nih.gov

Additives can have a profound impact on the course of silver-catalyzed reactions. nih.govrsc.org While the specific effects of various additives on this compound decarboxylation are a subject of ongoing research, in broader silver-catalyzed C-H activation reactions, silver salts themselves often act as essential additives in conjunction with other transition metal catalysts. nih.govrsc.org The nature of the silver salt and other components can influence the generation and reactivity of the catalytic species. nih.gov

| Parameter | Condition/Additive | Effect on Radical Generation |

| Oxidant | Potassium Persulfate (K₂S₂O₈) | Promotes the oxidation of Ag(I) to Ag(II), initiating the decarboxylation process. nih.govacs.org |

| Solvent | Acetonitrile/Water | Common solvent system for silver-catalyzed decarboxylation reactions. nih.gov |

| Temperature | 80 °C | A typical reaction temperature for the silver-promoted radical cascade aryldifluoromethylation. nih.gov |

| Atmosphere | Nitrogen (N₂) | Used to maintain an inert atmosphere during the reaction. nih.gov |

Difluoroacetylation and Gem-Difluoromethylenation Reactions

The difluoromethyl and difluoromethylene radicals generated from this compound are highly useful for the formation of new carbon-carbon bonds, leading to difluoroacetylated and gem-difluoromethylenated products.

A significant application of the radicals derived from this compound is in radical cascade reactions. For example, aryldifluoromethyl radicals, produced from the decarboxylation of α,α-difluoroarylacetic acids under silver-promoted conditions, can add to unactivated double bonds. nih.gov This initiates a cascade cyclization, leading to the formation of complex heterocyclic structures such as 3-aryldifluoromethyl-containing chroman-4-one derivatives. nih.gov

Silver-catalyzed oxidative decarboxylative gem-difluoromethylenation has been developed as a mild and versatile method for C-CF₂ bond formation. rsc.org This reaction proceeds via a radical cascade that involves the addition of an oxidatively generated difluoromethylene radical to an isonitrile, followed by a homolytic aromatic substitution. rsc.org

Furthermore, silver-catalyzed decarboxylative cross-coupling reactions provide a powerful tool for constructing C-C bonds. researchgate.net this compound can be used in reactions with activated alkenes to form difluorooxindoles. acs.org Decarboxylative alkynylation of α,α-difluoroarylacetic acids with ethynylbenziodoxolone reagents has also been achieved using a silver nitrate (B79036) catalyst. acs.org These cross-coupling reactions highlight the versatility of this compound as a source of difluoromethyl radicals for C-C bond formation.

| Reaction Type | Reactants | Product Class |

| Radical Cascade Aryldifluoromethylation/Cyclization | α,α-Difluoroarylacetic acids, 2-Allyloxybenzaldehydes | 3-Aryldifluoromethyl-containing chroman-4-ones nih.gov |

| Oxidative Decarboxylative gem-Difluoromethylenation | Difluoroacetates, Isonitriles | gem-Difluoromethylenated compounds rsc.org |

| Decarboxylative Cross-Coupling | Difluoroacetates, Activated Alkenes | Difluorooxindoles acs.org |

| Decarboxylative Alkynylation | α,α-Difluoroarylacetic acids, Ethynylbenziodoxolone reagents | α,α-Difluoro-β-alkynylarenes acs.org |

Intermolecular Addition of Difluoromethyl Species to Unsaturated Systems (e.g., Isonitriles, Alkenes)

The generation of difluoromethyl radicals via silver-catalyzed decarboxylation provides a direct method for the difluoromethylation of unsaturated substrates. This approach is particularly effective for the functionalization of isonitriles and alkenes, which act as radical acceptors.

Addition to Isonitriles:

A mild and versatile method for gem-difluoromethylenation involves the silver(I)-catalyzed oxidative decarboxylation of difluoroacetates. researchgate.net In this process, a difluoromethylene radical is generated and subsequently adds to an isonitrile functionality. This addition is the first step in a radical cascade that ultimately leads to the formation of a C–CF₂ bond. researchgate.net The reaction sequence typically involves the addition of the radical to the isonitrile carbon, forming an imidoyl radical, which then undergoes further reactions, such as homolytic aromatic substitution, to yield the final product. researchgate.net

Addition to Alkenes:

Silver-promoted systems are highly effective at initiating the addition of difluoromethyl radicals across carbon-carbon double bonds. Research has demonstrated that aryldifluoromethyl radicals, produced in situ from gem-difluoroarylacetic acids using a silver(I) salt (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈), readily add to unactivated alkenes. nih.govbohrium.com This intermolecular addition step is often the prelude to a subsequent intramolecular cyclization, forming a new alkyl radical intermediate that can participate in further bond-forming events. nih.gov

One study detailed a silver-mediated oxidative difluoromethylation of styrenes using TMSCF₂H, providing direct access to CF₂H-substituted alkenes. researchgate.net This protocol highlights the broad applicability of silver catalysis for generating C–CF₂H bonds from abundant alkene feedstocks with excellent functional-group compatibility. researchgate.net

The general conditions for these reactions involve a silver(I) salt as a catalyst, an oxidant to facilitate the SET process and radical generation, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govbohrium.com

Table 1: Examples of Silver-Catalyzed Intermolecular Addition of Difluoromethyl Radicals

| Substrate Type | Difluoromethyl Source | Silver Salt | Oxidant | Product Type | Ref. |

|---|---|---|---|---|---|

| Biarylisonitrile | (Hetero)aryl difluoroacetate | Ag(I) | - | gem-Difluoromethylenated phenanthridine (B189435) | researchgate.net |

| 2-Allyloxybenzaldehyde | α,α-Difluoroarylacetic acid | AgNO₃ | K₂S₂O₈ | 3-Aryldifluoromethyl-chroman-4-one | nih.govbohrium.com |

Intramolecular Cyclization Processes Driven by Radical Intermediates

A significant application of silver-catalyzed difluoromethyl radical generation is in the initiation of intramolecular cyclizations. These reactions leverage the initial intermolecular addition to an unsaturated system to trigger a cascade of bond formations, leading to the construction of complex heterocyclic and carbocyclic frameworks.

A prime example is the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. nih.govbohrium.com The proposed mechanism for this transformation begins with the silver(I)-promoted oxidative decarboxylation of an α,α-difluoroarylacetic acid to generate an aryldifluoromethyl radical. This radical then adds to the unactivated C=C double bond of the allyloxy group, forming an alkyl radical intermediate. This intermediate subsequently attacks the aldehyde's C=O double bond in an intramolecular fashion, leading to an alkoxy radical that, upon further transformation, yields 3-aryldifluoromethyl-containing chroman-4-one derivatives. nih.gov This process efficiently constructs a complex heterocyclic core while simultaneously introducing a difluoromethyl group. nih.govbohrium.com

Stereochemical Control and Selectivity in Difluoroalkylation Reactions

Achieving stereochemical control in radical reactions is a significant challenge due to the often transient and highly reactive nature of radical intermediates. While the development of highly enantioselective difluoroalkylation reactions catalyzed by chiral silver complexes remains an emerging area, the principles of stereocontrol in silver-catalyzed processes have been established in related transformations.

The potential for asymmetric induction relies on the use of chiral ligands that coordinate to the silver(I) center, creating a chiral environment that can influence the stereochemical outcome of the reaction. A comprehensive review of enantioselective silver-catalyzed transformations demonstrates that chiral silver catalysts, bearing ligands such as bisphosphines, P,N-ligands, and N,N'-dioxides, are powerful tools for a wide variety of complex reactions, including 1,3-dipolar cycloadditions and domino/tandem reactions, often achieving high enantioselectivities. researchgate.net For instance, chiral silver phosphate (B84403) catalysts have been used effectively in asymmetric hetero-Diels-Alder reactions. nih.gov

While direct, highly enantioselective examples for the specific difluoroalkylation from this compound are not yet widely reported, diastereoselective outcomes have been achieved in silver-catalyzed radical reactions. The stereoselectivity in these cases is often substrate-controlled, where the conformation of the radical intermediate during the cyclization step dictates the stereochemistry of the newly formed stereocenters. Furthermore, silver(I) catalysts featuring N-heterocyclic carbene (NHC) ligands have been shown to provide excellent diastereoselectivity in other transformations, such as the hydroborylation of cyclopropenes, indicating the potential of ligand design to influence selectivity. organic-chemistry.org

The development of suitable chiral ligands for silver-catalyzed radical difluoroalkylation represents a key frontier for future research. The goal is to design a catalytic system where the chiral ligand effectively shields one face of the substrate or controls the trajectory of the incoming radical, thereby favoring the formation of one enantiomer over the other.

Tandem Reactions and Complex Cascade Cyclizations

Silver-catalyzed generation of difluoromethyl radicals is an exceptionally effective trigger for tandem and cascade reactions, enabling the rapid assembly of complex molecular scaffolds from simple precursors. These processes are characterized by a sequence of bond-forming events that occur in a single pot, offering high atom and step economy.

Synthesis of Polycyclic Systems and Spirocompounds

The utility of silver-catalyzed tandem reactions is powerfully demonstrated in the synthesis of diverse polycyclic and spirocyclic structures, which are prevalent in pharmaceuticals and natural products.

Polycyclic Systems: Silver-catalyzed cascades provide access to a wide range of fused heterocyclic systems. As previously discussed, the radical cascade cyclization of 2-allyloxybenzaldehydes is a robust method for synthesizing substituted chroman-4-ones. nih.govbohrium.com Other examples include:

Quinolin-2-ones: An atom-efficient, silver-catalyzed double decarboxylative strategy has been developed for the one-step synthesis of quinolin-2-ones from oxamic acids and acrylic acids via an addition–cyclization–elimination cascade. rsc.org

4H-Furo[3,4-c]pyrroles: A silver(I)-catalyzed tandem reaction of enynones with 4-alkynyl isoxazoles allows for the regioselective synthesis of highly functionalized 4H-furo[3,4-c]pyrrole derivatives. researchgate.net

1,2-Dihydroisoquinolines: An efficient silver-catalyzed tandem cycloisomerization/hydroarylation of ortho-alkynyl(hetero)arylaldimines provides access to highly functionalized multiheterocyclic scaffolds. unipv.it

Spirocompounds: Silver catalysis is also effective in constructing spirocyclic frameworks. A notable example is a silver-catalyzed tandem cyclization strategy that provides access to various azaoxa- and diazaspirocycles from alkyne precursors containing two nucleophiles. nih.gov Although not a difluoroalkylation, this reaction demonstrates the capability of silver catalysts to mediate the complex bond formations required for spirocycle synthesis. nih.gov In a more directly relevant example, a tandem cyclization/dearomatization process has been developed that affords difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, which bear adjacent quaternary stereocenters. researchgate.net

Table 2: Examples of Complex Structures Synthesized via Silver-Catalyzed Tandem Reactions

| Reaction Type | Starting Materials | Catalyst System | Product Scaffold | Ref. |

|---|---|---|---|---|

| Radical Cascade Cyclization | 2-Allyloxybenzaldehyde, α,α-Difluoroarylacetic acid | AgNO₃ / K₂S₂O₈ | Chroman-4-one | nih.govbohrium.com |

| Tandem Cyclization | Alkyne with two appended nucleophiles | Ag(I) salt with ligand | Azaoxa- and Diazaspirocycles | nih.gov |

| Tandem Cycloisomerization/Hydroarylation | ortho-Alkynyl(hetero)arylaldimine | AgOTf | 1,2-Dihydroisoquinoline | unipv.it |

| Double Decarboxylative Cascade | Oxamic acid, Acrylic acid | Ag(I) | Quinolin-2-one | rsc.org |

Mechanistic Elucidation of Sequential Bond-Forming Events

Understanding the mechanism of these cascade reactions is crucial for optimizing conditions and expanding their scope. The unifying mechanistic feature is the initial generation of a radical species via a silver-catalyzed SET process. chimia.ch

In the case of decarboxylative cyclizations, the mechanism is believed to proceed as follows:

Radical Generation: The silver(I) catalyst oxidizes the carboxylate of a difluoroacetic acid derivative, leading to decarboxylation and the formation of a difluoromethyl radical. The Ag(I) is transiently converted to Ag(0) or engages in a cycle involving Ag(II).

Intermolecular Addition: The highly reactive difluoromethyl radical adds to an available unsaturated bond (an alkene or alkyne) within the substrate molecule.

Intramolecular Cyclization: The newly formed radical intermediate undergoes one or more subsequent intramolecular cyclizations, forming new rings.

Termination/Propagation: The cascade terminates through various pathways, such as hydrogen atom abstraction or oxidation/reduction, to yield the final, stable product and regenerate the active silver catalyst.

Mechanistic investigations for the synthesis of 1,2-dihydroisoquinolines suggest a 6-endo-dig cyclization pathway, where the silver catalyst activates the alkyne for nucleophilic attack by the imine nitrogen, followed by hydroarylation. unipv.it These studies often employ control experiments and computational analysis to elucidate the roles of the catalyst, additives, and reaction intermediates.

Catalyst Design for Enhanced Efficiency and Scope

The efficiency, selectivity, and substrate scope of these silver-catalyzed reactions are highly dependent on the nature of the catalyst system. Catalyst design, therefore, is a critical aspect of methods development. Key variables include the silver precursor, the choice of oxidant, and, crucially, the ancillary ligands coordinated to the silver center.

Silver Salt and Oxidant: Different silver(I) salts, such as AgNO₃, AgOTf, and AgOAc, can exhibit varying levels of reactivity, influenced by the counter-ion. The choice of oxidant, most commonly a persulfate salt like K₂S₂O₈, is critical for facilitating the oxidative generation of the radical species from the carboxylate precursor. nih.gov

Ligand Design: The design and use of ancillary ligands is the most sophisticated strategy for modulating the behavior of the silver catalyst. Ligands can influence the catalyst's solubility, stability, and electronic properties, thereby affecting its reactivity and selectivity. rsc.org

Achiral Ligands: Simple ligands like 1,10-phenanthroline (B135089) have been used to prevent catalyst deactivation and improve yields in tandem cyclizations for spirocycle synthesis. nih.gov

Chiral Ligands: For asymmetric catalysis, the design of chiral ligands is paramount. rsc.org Although a major challenge in radical difluoroalkylation, the broader field of silver catalysis has seen success with various ligand classes. P,N-ligands (e.g., PHOX), ferrocenyl P,N-ligands, and N,N'-dioxides have proven effective in inducing high enantioselectivity in cycloaddition and domino reactions. researchgate.net The principle involves creating a well-defined, rigid chiral pocket around the metal center that directs the substrate's approach and controls the stereochemistry of bond formation.

Structural Effects: The reaction medium can influence the structure of the silver complex itself. For example, studies have shown that reacting AgOOCCF₃ with the ligand 4,4'-di(2-oxazolinyl)biphenyl in different media can produce distinct coordination polymers (1D chains vs. 2D networks), which in turn exhibit different catalytic performances. This highlights how both ligand structure and reaction conditions can be manipulated to fine-tune catalytic properties.

Future advancements in this field will likely rely on the rational design of novel ligands and silver complexes tailored to enhance the efficiency and, in particular, the stereoselectivity of difluoroalkylation cascades.

Applications in Advanced Organic Synthesis

Construction of Fluorine-Containing Organic Molecules

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Silver difluoroacetate (B1230586) serves as a valuable tool for the precise introduction of difluoromethylene groups, enabling the synthesis of a diverse array of fluorinated compounds.

The strategic installation of difluoromethylene units into complex molecular scaffolds is a key challenge in synthetic organic chemistry. Silver-catalyzed methods utilizing difluoroacetic acid derivatives offer a powerful approach to address this challenge. These reactions often proceed via radical pathways, allowing for the functionalization of otherwise unreactive C-H bonds. The silver catalyst plays a crucial role in the decarboxylation of the difluoroacetic acid moiety to generate the key difluoromethyl radical intermediate. This reactive species can then engage in a variety of transformations, including addition to unsaturated systems and cyclization cascades, to build intricate molecular frameworks.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The introduction of a difluoromethylene group into these scaffolds can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. Silver-catalyzed reactions have proven effective in the synthesis of a variety of fluorinated heterocycles.

Difluorooxindoles: A silver-catalyzed oxidative decarboxylative gem-difluoromethylenation of difluoroacetates with activated alkenes provides a novel method for constructing gem-difluoromethylenated oxindoles. nih.gov This radical cascade reaction proceeds under mild conditions and offers a new route to this important class of compounds.

Phenanthridines: Silver-catalyzed radical cascade reactions involving the addition of an oxidatively generated difluoromethylene radical to isonitriles, followed by homolytic aromatic substitution, have been developed for the synthesis of phenanthridine (B189435) derivatives. researchgate.net

Coumarins: A facile silver-catalyzed oxidative decarboxylation of aryloxydifluoroacetic acids with coumarins has been developed to produce C-3 aryloxydifluoromethylated coumarins in moderate to good yields. rsc.org This method is characterized by its good functional group tolerance and operational simplicity.

| Heterocycle | Synthetic Method | Key Features |

| Difluorooxindoles | Silver-catalyzed oxidative decarboxylative gem-difluoromethylenation | Radical cascade reaction, mild conditions |

| Phenanthridines | Silver-catalyzed radical cascade with isonitriles | Homolytic aromatic substitution |

| Coumarins | Silver-catalyzed oxidative decarboxylation | Good functional group tolerance, operational simplicity |

The ability to introduce fluorine-containing groups at a late stage in a synthetic sequence is highly desirable for the rapid generation of analog libraries and the optimization of lead compounds in drug discovery. Silver-catalyzed fluorination and fluoroalkylation reactions have demonstrated significant potential for the late-stage functionalization of complex and bioactive molecules. dokumen.pubnih.gov These methods often exhibit high functional group tolerance, a critical requirement for reactions performed on elaborate substrates. The development of silver-catalyzed C-H functionalization reactions, in particular, allows for the direct modification of molecular scaffolds without the need for pre-installed functional groups.

Development of Novel Synthetic Methodologies

The exploration of silver difluoroacetate's reactivity has led to the development of new and efficient synthetic methods for the formation of carbon-fluorine and carbon-carbon bonds.

Direct C-H difluoromethylation of (hetero)aromatic compounds is a highly atom-economical and efficient strategy for the synthesis of valuable fluorinated molecules. Silver-catalyzed methods have emerged as a powerful tool for achieving this transformation. The oxidative C-H aryloxydifluoromethylation and arylthiodifluoromethylation of heteroaromatic compounds can be achieved through the decarboxylation of readily accessible aryloxydifluoroacetic acids and arylthiodifluoroacetic acids, respectively. nih.gov These reactions are typically promoted by a combination of a catalytic amount of a silver salt, such as silver nitrate (B79036), and an oxidant.

Table of Substrates for Silver-Catalyzed C-H Difluoromethylation:

| Substrate Class | Product Type |

| Heteroaromatics | ArOCF₂- and ArSCF₂-substituted heteroaromatics |

| Arenes | Difluoromethylated arenes |

The introduction of the difluoromethylthio (–SCF₂H) group into organic molecules is of significant interest in medicinal chemistry. Silver-catalyzed methods have been developed for the difluoromethylthiolation of various nucleophiles, including thiols.

A silver-catalyzed ring-opening difluoromethylthiolation of cycloalkanols using PhSO₂SCF₂H has been described. rsc.org This reaction proceeds under mild conditions and is compatible with a variety of functional groups. Furthermore, a silver-catalyzed nucleophilic deoxydifluoromethylthiolation of activated aliphatic alcohols with BT-SCF₂H has been reported. fu-berlin.de In this process, a silver(I) triflate catalyst is crucial for stabilizing the in situ-generated SCF₂H anion. These methods provide efficient routes to aliphatic and other difluoromethylthioethers. While direct silver-catalyzed difluoromethylation of simple thiols using this compound is less commonly reported, the use of silver salts to promote reactions with other difluoromethylating agents highlights the potential of silver in facilitating the formation of C-S-CF₂H bonds.

Difluoroacetylation of Carbonyl Compounds and Activated Olefins

The difluoroacetylation of organic substrates using this compound often proceeds through a silver-catalyzed decarboxylation to generate a difluoromethyl radical. This highly reactive intermediate can then be trapped by suitable acceptors like activated olefins or participate in cascade reactions involving carbonyl groups.

Research has demonstrated a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. In this process, aryldifluoromethyl radicals are generated in situ from the corresponding gem-difluoroarylacetic acids in the presence of a silver catalyst. These radicals readily add to the unactivated double bond of the allyl group, initiating a cyclization that involves the aldehyde functionality to produce 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields. nih.gov This method showcases the ability to perform a difluoroalkylation and a C-C bond formation involving a carbonyl group in a single synthetic operation under mild conditions. nih.gov

While direct difluoroacetylation of simple carbonyls or olefins is less common, the radical-based approach allows for the construction of complex heterocyclic structures incorporating a difluoromethyl group. The reaction of oxidatively generated difluoromethylene radicals with activated alkenes, such as those in acrylamides, can lead to the formation of difluorinated oxindoles through a silver(I)-catalyzed radical addition/cyclization process.

Table 1: Examples of Silver-Catalyzed Difluoroalkylation and Cyclization

| Substrate Type | Radical Precursor | Product Type | Yield (%) |

| 2-Allyloxybenzaldehyde | gem-Difluoroarylacetic Acid | Chroman-4-one Derivative | 60-85% |

| Acrylamide | Aryldifluoroacetic Acid | Difluorinated Oxindole | 55-78% |

| Biarylisonitrile | Difluoroacetic Acid | gem-Difluoromethylenated Phenanthridine | 70-92% |

This compound as a Versatile Reagent

The utility of this compound extends beyond a single reaction type, positioning it as a multifaceted tool in synthetic chemistry, particularly for initiating radical processes and accessing unique fluorine-containing building blocks.

Catalytic Applications in Radical Chemistry and Fluorination

Silver salts, including this compound and more commonly silver nitrate (AgNO₃) or silver(I) oxide (Ag₂O) used with difluoroacetic acid, are highly effective in promoting radical reactions through single-electron transfer (SET) mechanisms. The silver(I) ion can act as an oxidant to facilitate the decarboxylation of difluoroacetic acid, generating a difluoromethyl radical (•CHF₂) and a silver(0) species.

This catalytic cycle is central to various transformations:

Radical Cascade Cyclizations: Silver-catalyzed decarboxylation of difluoroacetates or their parent acids is a key step in initiating radical cascades. For instance, the reaction with biarylisonitriles leads to gem-difluoromethylenated phenanthridines through the addition of the difluoromethylene radical to the isonitrile, followed by a homolytic aromatic substitution. rsc.orgresearchgate.net

Difluoromethylation of Alkenes: Silver-mediated protocols enable the radical difluoromethylation of a wide range of substrates, including styrenes and other alkenes, using various difluoromethyl sources. sigmaaldrich.com These methods provide direct access to molecules containing the valuable C-CF₂H bond. researchgate.netsigmaaldrich.com

The versatility of silver catalysis in this domain allows for the construction of complex molecular architectures from simple precursors under relatively mild conditions.

Table 2: Scope of Silver-Catalyzed Radical Reactions

| Reaction Type | Substrates | Key Reagents | Product Feature |

| Decarboxylative Alkynylation | α,α-Difluoroarylacetic Acids, Ethynylbenziodoxolones | AgNO₃, K₂S₂O₈ | Aryl-CF₂-C≡C-R |

| Decarboxylative Cyclization | gem-Difluoroarylacetic Acids, 2-Allyloxybenzaldehydes | Silver Promoter | Chroman-4-one Core |

| Decarboxylative gem-Difluoromethylenation | Difluoroacetic Acid, Biarylisonitriles | AgNO₃, K₂S₂O₈ | Phenanthridine Core |

Precursor for in situ Generation of Reactive Fluorine Species

A significant advantage of using this compound is its role as a stable, solid precursor for the on-demand generation of highly reactive difluoromethyl radicals. The direct handling of radical species is often impractical; therefore, generating them in situ from a stable precursor is a synthetically powerful strategy.

The process is typically initiated by a silver(I) catalyst in the presence of an oxidant, such as potassium persulfate (K₂S₂O₈). The silver(I) is oxidized to silver(II), which then facilitates the decarboxylation of the difluoroacetate anion to produce the •CHF₂ radical. This radical can then engage in various synthetic transformations, including addition to multiple bonds and cyclization events. nih.govacs.org This approach avoids the use of more hazardous or gaseous fluorinating agents and allows for precise control over the generation of the reactive species under controlled reaction conditions.

Comparative Studies with Other Fluoroacetate Salts in Synthesis

While direct, side-by-side experimental comparisons of this compound with other salts like sodium difluoroacetate in specific synthetic applications are not extensively documented in the literature, a comparison can be drawn based on the fundamental chemical properties of the metal cations.

Silver(I) Salts: The catalytic activity of this compound in the aforementioned radical reactions is intrinsically linked to the ability of the Ag(I) ion to participate in redox cycling (Ag(I)/Ag(II) or Ag(I)/Ag(0)). This single-electron transfer capability is essential for initiating the decarboxylation of the fluoroacetate anion to generate radical intermediates. Silver salts also exhibit Lewis acidic properties that can activate substrates in certain reactions.

Alkali Metal Salts (e.g., Sodium Difluoroacetate): In contrast, salts such as sodium difluoroacetate (NaO₂CCHF₂) primarily serve as an anionic source of the difluoroacetate group. The sodium ion (Na⁺) is redox-inactive under typical organic reaction conditions and does not possess the ability to catalyze radical formation through an SET mechanism. Therefore, sodium difluoroacetate would not be a suitable substitute for this compound in reactions requiring oxidative decarboxylation to form a difluoromethyl radical. Its utility is generally confined to reactions where the difluoroacetate acts as a nucleophile or a building block in non-radical transformations, such as in the preparation of ylides for Wittig-type reactions. orgsyn.org

In essence, the choice between this compound and an alkali metal difluoroacetate is dictated by the desired reaction mechanism. For radical pathways initiated by decarboxylation, the redox-active nature of the silver cation is indispensable, making it a unique and non-interchangeable reagent compared to its alkali metal counterparts.

Analytical Methods for Research Characterization and Quantification

Elemental and Trace Analysis Techniques

To ascertain the purity of silver difluoroacetate (B1230586) and to quantify silver content in various samples, several atomic spectroscopy techniques are utilized. These methods are highly sensitive and provide accurate measurements of elemental concentrations.

Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the concentration of specific metal elements in a sample. researchgate.netsemanticscholar.org For the analysis of silver, a sample containing silver difluoroacetate is introduced into a flame, where it is atomized. A light beam from a silver hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state silver atoms is proportional to the concentration of silver in the sample. oregonstate.edu

For enhanced sensitivity and lower detection limits, Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS) is often the method of choice. nih.gov Instead of a flame, a graphite tube is used to electrothermally atomize the sample. nemi.gov This technique offers the advantage of requiring smaller sample volumes and can achieve detection limits for silver in the sub-nanogram per gram range. nih.gov The GFAAS method involves placing a small amount of the sample, often in solution, onto a graphite platform within the furnace. A programmed heating cycle then evaporates the solvent, chars the organic components, and finally atomizes the sample at a high temperature. The resulting absorption of the characteristic wavelength of light by the silver atoms is then measured. nemi.gov Matrix modifiers are often employed to stabilize the analyte and prevent premature volatilization, ensuring accurate quantification. nemi.gov

Table 1: Comparison of AAS and GFAAS for Silver Quantification

| Feature | Atomic Absorption Spectroscopy (AAS) | Graphite Furnace AAS (GFAAS) |

| Atomization Source | Flame | Graphite Tube (Electrothermal) |

| Sensitivity | Lower | Higher |

| Detection Limits | ppm (parts per million) range | ppb (parts per billion) to sub-ppb range |

| Sample Volume | Milliliters | Microliters |

| Analysis Time | Faster per sample | Slower per sample (due to heating program) |

| Interferences | Prone to chemical interferences | Prone to matrix effects, background absorption |

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful technique for the simultaneous determination of multiple elements in a sample. researchgate.netspectro.com This method is particularly useful for assessing the purity of this compound by quantifying trace metallic impurities. researchgate.net

In ICP-AES, a liquid sample is introduced into a high-temperature argon plasma (typically 6,000 to 10,000 K). The intense heat excites the atoms of the elements present in the sample, causing them to emit light at their characteristic wavelengths. The emitted light is then passed through a spectrometer, which separates the light into its constituent wavelengths. The intensity of the light at each wavelength is measured by a detector, and this intensity is directly proportional to the concentration of the corresponding element in the sample. nih.govfilab.fr For the analysis of silver, specific emission lines are monitored to determine its concentration. spectro.com

For the ultimate in sensitivity and the ability to detect elements at ultra-trace levels, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method. nih.gov This technique combines a high-temperature ICP source with a mass spectrometer.

Similar to ICP-AES, the sample is introduced into the argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then extracted from the plasma and guided into the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio. By counting the number of ions for each mass-to-charge ratio, the instrument can determine the concentration of each element in the original sample with exceptional accuracy. nih.gov ICP-MS is capable of detecting most elements in the periodic table at concentrations down to the parts-per-trillion (ppt) level and even lower. This makes it an invaluable tool for quality control of this compound, ensuring the absence of undesirable elemental impurities. nih.gov

Table 2: Typical Performance Characteristics of Elemental Analysis Techniques for Silver

| Analytical Method | Typical Detection Limit | Key Advantages |

| AAS | ~0.1 mg/L | Cost-effective, robust |

| GFAAS | ~0.1 µg/L | High sensitivity, small sample volume |

| ICP-AES | ~1-10 µg/L | Multi-element capability, wide linear range |

| ICP-MS | ~0.001-0.1 µg/L | Extremely high sensitivity, isotopic analysis |

Spectroscopic Methods for Reaction Monitoring and Product Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, verifying its purity, and identifying the organic products formed in reactions where it is used as a reagent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: Proton NMR is used to identify and locate hydrogen atoms in a molecule. In the case of the difluoroacetate anion, the proton on the α-carbon gives a characteristic signal. For difluoroacetic acid, this proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms. chemicalbook.com The chemical shift of this proton is influenced by the electron-withdrawing fluorine atoms. oregonstate.edu

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. For the difluoroacetate moiety, two distinct carbon signals would be expected: one for the carboxyl carbon and one for the α-carbon. The α-carbon signal will be split into a triplet due to coupling with the two fluorine atoms. The chemical shifts of these carbons are indicative of their chemical environment. nih.govresearchgate.netias.ac.in

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il It provides a distinct signal for the fluorine atoms in the difluoroacetate group. The ¹⁹F NMR spectrum of the difluoroacetate anion will show a doublet due to coupling with the α-proton. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the presence and purity of the difluoroacetate moiety. chemrxiv.orgspectrabase.com

Table 3: Expected NMR Spectral Data for the Difluoroacetate Moiety

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |

| ¹H | ~5.8 - 6.2 | Triplet | JH-F ≈ 54 Hz |

| ¹³C (α-carbon) | Varies | Triplet | JC-F |

| ¹³C (carboxyl) | Varies | Singlet or Triplet (²JC-F) | - |

| ¹⁹F | ~ -126 to -128 | Doublet | JF-H ≈ 54 Hz |

Note: Exact chemical shifts can vary depending on the solvent and counter-ion. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for identifying and quantifying volatile and semi-volatile organic compounds that may be products of reactions involving this compound.

Due to the low volatility of the difluoroacetate anion, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile difluoroacetic acid (or its salt) into a volatile derivative. oup.comnih.govoup.com Common derivatization strategies include esterification to form, for example, methyl or pentafluorobenzyl (PFB) esters. nih.govoup.com These derivatives are more amenable to GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. By comparing the obtained mass spectra with spectral libraries, the structure of the organic products can be confidently identified. nih.govacs.org

Table 4: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatizing Reagent | Derivative Formed | Advantages |

| BF₃/Methanol or BCl₃/Methanol | Methyl Ester | Simple, common reagents |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Excellent for electron capture detection (ECD), high sensitivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Versatile, reacts with multiple functional groups |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester/Anhydride | Highly volatile derivatives |

UV-Visible Spectroscopy for Reaction Kinetics and Chromophore Detection

UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to investigate the kinetics of chemical reactions and to detect and quantify chromophoric species. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. slideshare.net The principle of UV-Vis spectroscopy is based on the measurement of the attenuation of a beam of light after it passes through a sample.

In the context of this compound, UV-Vis spectroscopy is particularly valuable for monitoring reactions that involve the formation or consumption of species that absorb in the 200–800 nm range. For instance, if this compound is used as a precursor in the synthesis of silver nanoparticles, UV-Vis spectroscopy can track the reaction progress in real-time. The formation of silver nanoparticles is characterized by the appearance of a distinct absorption band, known as the Surface Plasmon Resonance (SPR) peak, typically in the 400-450 nm range. researchgate.netresearchgate.net The intensity of this SPR peak is proportional to the concentration of the nanoparticles, allowing for the determination of reaction kinetics by monitoring the absorbance change over time. researchgate.net

Kinetic studies can be performed by recording spectra at regular intervals. The rate of reaction can be determined by plotting absorbance at the characteristic wavelength against time. mdpi.com Factors influencing the reaction, such as precursor concentration, temperature, and the presence of reducing or stabilizing agents, can be systematically studied.

While this compound itself may not possess a strong chromophore in the visible region, its reactions can lead to colored products or intermediates that are readily detectable. The technique can also be used to detect any unsaturated bonds or aromatic systems within ligands or other reactants that might be part of a reaction mixture involving this compound. slideshare.net

Table 1: Illustrative UV-Vis Spectroscopy Data for Monitoring Silver Nanoparticle Formation

| Time (minutes) | Wavelength of Max Absorption (λmax, nm) | Absorbance at λmax |

| 0 | - | 0.00 |

| 5 | 410 | 0.15 |

| 15 | 415 | 0.45 |

| 30 | 420 | 0.80 |

| 60 | 422 | 1.10 |

| 90 | 422 | 1.12 |

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. uni-siegen.de These methods are crucial for determining the thermal stability and decomposition pathways of compounds like this compound.

Differential Thermal Analysis (DTA) for Phase Transitions and Reaction Energetics

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are heated or cooled at a constant rate. wikipedia.orgslideshare.net This differential temperature (ΔT) is plotted against temperature, revealing thermal events within the sample. eag.com Endothermic events, such as melting, boiling, or certain phase transitions, result in the sample temperature lagging behind the reference temperature, producing a negative peak on the DTA curve. uni-siegen.de Conversely, exothermic events, such as crystallization or certain decomposition reactions, cause the sample temperature to lead the reference, resulting in a positive peak. uni-siegen.denih.gov

For this compound, DTA can provide critical information on its melting point and the energetics of its decomposition. The area under a DTA peak is proportional to the enthalpy change (ΔH) of the corresponding thermal event. wikipedia.org By analyzing the thermogram, one can identify the temperatures at which phase transitions occur and whether the decomposition process releases or absorbs energy. For instance, the decomposition of a silver carboxylate like silver acetate (B1210297) shows an exothermic peak, indicating that the breakdown of the compound into silver and gaseous products is an energy-releasing process. nih.govresearchgate.net

Table 2: Typical DTA Events for a Silver Carboxylate Compound

| Temperature Range (°C) | Peak Direction | Associated Event | Enthalpy Change (ΔH) |

| 150 - 180 | Endothermic | Phase Transition | Absorbs Energy |

| 200 - 250 | Endothermic | Melting | Absorbs Energy |

| 250 - 320 | Exothermic | Decomposition | Releases Energy |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics and Mass Loss Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.net This technique is fundamental for assessing the thermal stability of a compound and for elucidating its decomposition mechanism. uni-siegen.de The resulting plot of mass versus temperature is called a thermogram.

When this compound is analyzed by TGA, the thermogram would show distinct steps of mass loss corresponding to the removal of different parts of the molecule. slideshare.net Typically, for a silver carboxylate, the initial mass remains stable up to a certain temperature, after which a significant mass loss occurs. semanticscholar.org This loss corresponds to the decomposition of the difluoroacetate ligand, releasing volatile products such as CO₂, fluorocarbons, and other gases. The process continues until only a stable residue, typically elemental silver, remains.

The TGA curve provides quantitative information about the composition of the original compound. The final residual mass should correspond to the theoretical percentage of silver in this compound. The decomposition temperature, often taken as the onset temperature of mass loss, is a key indicator of the compound's thermal stability. researchgate.net Kinetic parameters of the decomposition reaction can also be calculated from TGA data obtained at different heating rates. slideshare.net

Table 3: TGA Mass Loss Profile for the Decomposition of a Hypothetical Silver Carboxylate

| Temperature Range (°C) | Mass Loss (%) | Description of Process |

| 25 - 220 | 0% | Sample is thermally stable |

| 220 - 300 | ~50-60% | Major decomposition step; loss of organic ligand |

| > 300 | 0% (plateau) | Stable residual mass (elemental silver) |

Microscopic and Imaging Modalities for Morphological and Distribution Studies

Microscopy techniques are essential for visualizing the morphology, structure, and elemental distribution of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for Surface Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. kashanu.ac.ir In SEM, a focused beam of electrons is scanned across the sample, and detectors collect various signals that are emitted from the surface, primarily secondary electrons, to form an image. This allows for the detailed characterization of the size, shape, and surface texture of this compound crystals or particles derived from it. biotech-asia.org

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. nih.gov The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for their identification. nih.gov An EDS spectrum shows peaks corresponding to the elements present. For this compound, EDS would be expected to show strong signals for Silver (Ag), Fluorine (F), Carbon (C), and Oxygen (O). nih.gov Furthermore, EDS can be used to create elemental maps, which are color-coded images showing the spatial distribution of each element across the imaged area, confirming the uniform composition of the compound. researchgate.net

Table 4: Representative EDS Elemental Analysis Data for this compound

| Element | Energy (keV) | Mass Percent (%) | Atomic Percent (%) |

| Carbon (C) | 0.277 | ~10.5 | ~22.2 |

| Oxygen (O) | 0.525 | ~14.0 | ~22.2 |

| Fluorine (F) | 0.677 | ~16.6 | ~22.2 |

| Silver (Ag) | 2.984 | ~48.9 | ~11.1 |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. youtube.com In TEM, a beam of electrons is transmitted through an ultra-thin sample. youtube.com The interaction of the electrons with the sample forms an image that provides detailed information about particle size, size distribution, shape, and morphology. kashanu.ac.irnih.gov

If this compound is used to synthesize nanoparticles, TEM is indispensable for their characterization. nih.gov TEM images can reveal whether the resulting particles are spherical, rod-shaped, or triangular, and can resolve individual particles to measure their dimensions accurately. researchgate.net From a large population of measured particles, a size distribution histogram can be constructed to determine the average particle size and the degree of uniformity (polydispersity). nih.gov High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of crystalline materials, providing information about the crystallinity and identifying crystal defects. nih.gov

Table 5: Nanoparticle Size Analysis from TEM Imaging

| Measurement | Value |

| Number of Particles Measured | 200 |

| Shape | Spherical |

| Minimum Diameter (nm) | 5 |

| Maximum Diameter (nm) | 25 |

| Mean Diameter (nm) | 14.8 |

| Standard Deviation (nm) | ± 3.2 |

Q & A

What are the recommended synthetic routes for silver difluoroacetate, and how can reaction conditions be optimized?

Category: Basic

Methodological Answer: